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An In-depth Technical Guide to the Structural Biology of the BRD3 Bromodomain

Introduction

Bromodomain-containing protein 3 (BRD3), a member of the Bromodomain and Extra-Terminal
motif (BET) family of proteins, is a critical epigenetic reader that recognizes and binds to
acetylated lysine residues on histones and other proteins.[1][2] This interaction is fundamental
to the regulation of gene transcription, chromatin remodeling, and the assembly of
transcriptional machinery.[1][3][4] Structurally, BRD3 contains two tandem N-terminal
bromodomains (BD1 and BD2) and a C-terminal Extra-Terminal (ET) domain.[2][5] These
bromodomains are the primary modules responsible for tethering BRD3 to acetylated
chromatin, thereby influencing a host of cellular processes.

Functionally, BRD3 is implicated in cell cycle progression, apoptosis, and inflammatory
responses.[1][6] It plays a role in facilitating the transcription of genes by RNA polymerase Il
through acetylated nucleosomes.[3] Dysregulation of BRD3 has been linked to various
diseases, including cancer, inflammatory conditions like rheumatoid arthritis, and
cardiovascular diseases, making it an attractive target for therapeutic intervention.[1][6] Small-
molecule inhibitors targeting the acetyl-lysine binding pockets of BRD3's bromodomains can
disrupt its function and are being actively explored as potential therapeutics.[1][7] This guide
provides a detailed overview of the structural biology of the BRD3 bromodomains, quantitative
interaction data, key experimental protocols, and associated signaling pathways.

Structural Overview
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The bromodomains of BRD3 adopt a conserved left-handed four-helix bundle fold (aZ, aA, aB,
aC) that forms a hydrophobic pocket to accommodate acetylated lysine residues.[4][8] This
canonical binding site is the target for both endogenous acetylated proteins and exogenous
small-molecule inhibitors. High-resolution crystal structures have been determined for both the
first (BD1) and second (BD2) bromodomains, often in complex with various ligands, providing
detailed insights into the molecular basis of ligand recognition.

Table 1: Representative Crystal Structures of BRD3 Bromodomains from RCSB PDB

PDB ID Description Resolution (A) Method

Crystal structure of
2NXB human BRD3 (tandem  1.40 X-RAY DIFFRACTION

domains)

Crystal structure of
the second
bromodomain of
3592 ) 1.36 X-RAY DIFFRACTION
human BRD3 in
complex with the

inhibitor JQ1

Crystal structure of
7RJIN human BRD3 in 1.95 X-RAY DIFFRACTION
complex with BCLTF1

Crystal structure of
human BRD3 in

6QJU complex with 3- 1.20 X-RAY DIFFRACTION
bromo-1H-indazol-5-

amine

Quantitative Ligand Binding Data

The affinity of various ligands, including small-molecule inhibitors and acetylated peptides, for
the BRD3 bromodomains has been quantified using several biophysical techniques. This data
is crucial for drug development and for understanding the biological function of BRD3.
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Table 2: Binding Affinities of Small-Molecule Inhibitors for BRD3 Bromodomains

Compound Target Domain(s) Assay Type Affinity (ICso | K_d)
JQ1 BRD3 (Tandem) AlphaScreen 160 nM (ICs0)[9]
(+)-JQ1 BRD3 (BD1) ITC 14 nM (K_d)[10]
(+)-JQ1 BRD3 (BD2) ITC 19 nM (K_d)[10]
PFI-1 BRD3 (Tandem) AlphaScreen 370 nM (ICs0)[9]
ABBV-744 BRD3 (BD2) Not Specified 4-18 nM (ICs0)[11]
GSK778 BRD3 (BD1) Not Specified 41 nM (ICs0)[11]
GSKO046 BRD3 (BD2) Not Specified 98 NM (ICs0)[11]
HJB97 BRD3 (BD1) Not Specified 0.18 nM (K_i)[11]
HJB97 BRD3 (BD2) Not Specified 0.21 nM (K_i)[11]
RVX-208 BRD3 Not Specified Not Specified
XD14 BRD3 Not Specified 380 nM (K_d)[11]
ARV-771 (PROTAC) BRD3 (BD1) Not Specified 8.3 nM (K_d)[11]
ARV-771 (PROTAC) BRD3 (BD2) Not Specified 7.6 nM (K_d)[11]

Table 3: Binding Affinities of Acetylated Peptides for BRD3 Bromodomains
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Peptide Target Domain(s) Assay Type Affinity (K_d)
Histone H4 (1-21)

BRD3 (Tandem) AlphaScreen Substrate[9]
K5/8/12/16Ac
GATAL peptide
(diacetylated K312, BRD3 (BD1) GST-pulldown High Avidity[12]
K315)
Synthetic 2AcK

_ BRD3 (BD1) SPR ~1-2 uM[13]

Peptide
Synthetic 1AcK.4E

BRD3 (BD1) SPR >200 uM[13]

Peptide

Signaling and Functional Pathways

BRD3 functions as a scaffold and signaling hub by recruiting transcriptional machinery to
specific genomic loci. Its role is well-documented in erythroid differentiation and inflammatory
responses.

BRD3-GATA1 Interaction in Erythroid Differentiation

BRD3 plays a crucial role in erythropoiesis by interacting with the acetylated transcription factor
GATAL. The first bromodomain (BD1) of BRD3 specifically recognizes GATAL acetylated at
lysines 312 and 315.[12] This interaction stabilizes GATAL's association with chromatin at the
regulatory regions of its target genes, promoting their expression and driving erythroid
maturation.[12]

BRD3-GATAL
Complex

Chromatin
(WGATAR sites)

Promotes

Stabilizes binding

Binds (via BD1)

Erythroid Gene
Transcription

Acetylated
GATAL
CBP/p300 Acetylates
(HAT) GATAL
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BRD3-GATAL1 signaling pathway in erythropoiesis.

Role in Inflammation and Stress Response

In rheumatoid arthritis synovial fibroblasts (FLS), BRD3 acts as a key regulator of inflammatory
and stress response pathways.[6] It controls the expression of numerous cytokines and
chemokines. Silencing BRD3 can mitigate the inflammatory phenotype, suggesting that BRD3
inhibition could be a therapeutic strategy for chronic inflammatory diseases.[6]

Key Experimental Protocols
Recombinant Production and Purification of BRD3
Bromodomains

This protocol is adapted from methodologies for preparing BRD3 domains for structural and
biophysical studies.[14][15]
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Start: E. coli Culture
(BL21(DE3) with His-tagged BRD3 construct)

l

Induce Protein Expression
(0.1 mM IPTG, 18-20°C, 18h)

Cell Harvest & Lysis
(Centrifugation & Fluidizer)

IMAC Purification
(Ni-NTA affinity chromatography)

His-tag Cleavage
(TEV Protease Digestion)

Reverse IMAC
(Remove tag and TEV)

Size Exclusion Chromatography
(Polishing Step)

End: Pure BRD3 Protein
(>95% purity for assays/crystallography)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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